2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organoboron compound that features a thiazole ring substituted with a cyclobutoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be achieved through a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction using cyclobutanol and a suitable leaving group.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the thiazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The cyclobutoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst such as palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole boronic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of biologically active molecules due to its boronate ester group, which can interact with biological molecules.
Medicine: Research into boron-containing compounds for their potential use in drug development, including enzyme inhibitors and anticancer agents.
Industry: Applications in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its application:
In Organic Synthesis: Acts as a boronate ester in cross-coupling reactions, where it forms a complex with a palladium catalyst to facilitate the formation of carbon-carbon bonds.
In Biological Systems: The boronate ester group can interact with diols and other biological molecules, potentially inhibiting enzymes or altering biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but with a bromine atom instead of a cyclobutoxy group.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a thiazole ring.
Uniqueness
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a cyclobutoxy group and a boronate ester on the thiazole ring
Properties
Molecular Formula |
C13H20BNO3S |
---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)16-9-6-5-7-9/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZVIGZLCHUAUUIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.